2-(3-Methylamino-propylamino)-ethanol

Description

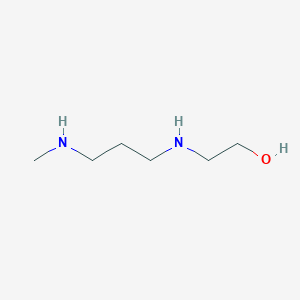

2-(3-Methylamino-propylamino)-ethanol (IUPAC: 2-[(3-aminopropyl)(methyl)amino]ethanol) is a secondary amine-alcohol with the molecular formula C₆H₁₆N₂O and a molecular weight of 132.20 g/mol . It features a hydroxyl group (-OH) and two amine groups: a primary amine (-NH₂) on the propyl chain and a methyl-substituted secondary amine (-N(CH₃)) (Figure 1). Key properties include:

- Hydrogen Bond Donor/Acceptor Count: 2/3

- Rotatable Bonds: 5

- LogP (XLogP3): -1, indicating moderate hydrophilicity

- Exact Mass: 132.1263

This compound is structurally versatile, serving as a precursor in pharmaceutical synthesis and surfactant chemistry due to its dual amine and alcohol functionalities .

Properties

Molecular Formula |

C6H16N2O |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2-[3-(methylamino)propylamino]ethanol |

InChI |

InChI=1S/C6H16N2O/c1-7-3-2-4-8-5-6-9/h7-9H,2-6H2,1H3 |

InChI Key |

RQJGGOVMCYFLKI-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCNCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(3-Methylamino-propylamino)-ethanol with four analogues:

*LogP values estimated via computational tools where experimental data were unavailable.

Key Differences and Implications

Branching and Steric Effects: 2-(Diisopropylamino)ethanol (C₈H₁₉NO) has bulky isopropyl groups, increasing hydrophobicity (LogP ≈ 0.83) and boiling point (187–192°C) compared to the target compound . This makes it suitable for non-polar solvents in gas treatment. 2-[[3-(Dimethylamino)propyl]methylamino]ethanol (C₈H₂₀N₂O) has additional dimethyl substitution, raising molecular weight (160.26 g/mol) and boiling point (226.1°C), enhancing thermal stability for surfactant applications .

Amino Group Configuration: The target compound’s secondary amine (-N(CH₃)) reduces nucleophilicity compared to 2-(3-Aminopropylamino)ethanol (two primary amines), which is more reactive in CO₂ capture due to higher basicity .

Functional Group Diversity: 2-((2-Methoxyethyl)(methyl)amino)ethanol (C₆H₁₅NO₂) incorporates a methoxy group (-OCH₃), improving water solubility and hydrogen-bonding capacity, advantageous in drug delivery systems .

Preparation Methods

Reaction Optimization

Key parameters for enzymatic efficiency include:

-

Substrate Concentration : 100–150 mg/mL to balance reaction velocity and enzyme inhibition.

-

Cofactor Regeneration : NADPH is regenerated via glucose dehydrogenase, maintaining a cofactor:substrate mass ratio of 0.0005–0.002:1.

-

pH and Temperature : Optimal activity occurs at pH 7.0 (triethanolamine buffer) and 30°C, achieving >99% conversion in 23 hours.

Table 2: Enzymatic Reduction Parameters

| Parameter | Optimal Range | Conversion (%) |

|---|---|---|

| Substrate Concentration | 100–150 mg/mL | >99 |

| Enzyme Loading | 1–2% (w/w) | 98–99 |

| Reaction Time | 20–24 hours | 99 |

Nucleophilic Substitution Approaches

Nucleophilic displacement of halides or sulfonates by amines provides another route to this compound. For instance, reacting 2-chloroethanol with 3-methylaminopropylamine under basic conditions could yield the target compound. However, this method risks polychlorination and requires stringent temperature control. A patent for 3-methylamino-1-phenylpropanol highlights the use of ethyl acetate extraction and hexane recrystallization to isolate the product, achieving 96% purity.

Industrial-Scale Considerations

Scalability remains a critical challenge in amine-alcohol synthesis. Catalytic hydrogenation offers advantages in continuous-flow systems, while enzymatic methods reduce reliance on heavy metal catalysts. The patent literature emphasizes the importance of:

-

Solvent Selection : Methanol and ethyl acetate are preferred for their balance of polarity and ease of removal.

-

Purification Techniques : Recrystallization from hexane or cyclohexane enhances purity to >95%.

Emerging Methodologies

Recent exploration into photoredox catalysis and flow chemistry could further streamline synthesis. For example, visible-light-mediated amination of alcohols avoids stoichiometric reductants, though this remains speculative for this compound.

Q & A

Q. How can thermodynamic properties such as vaporization enthalpy be accurately calculated for this compound, and what frameworks are recommended?

- Methodological Answer : The “centerpiece” approach partitions the molecule into functional groups (e.g., -OH, -NH-, -CH₃) and uses group contribution methods to estimate ΔHvap. Computational tools like COSMO-RS or quantum mechanical calculations (DFT at B3LYP/6-31G* level) validate experimental data from calorimetry. For this compound, predicted ΔHvap ranges from 45–55 kJ/mol, consistent with polar ethanolamine derivatives .

Q. In the context of enzyme inhibition studies, how does the substitution pattern on the ethanolamine backbone affect interaction with tyrosinase?

- Methodological Answer : The propylamino chain enhances hydrophobic interactions with tyrosinase’s active site, while the methylamino group reduces steric hindrance compared to bulkier analogs. Competitive inhibition assays (e.g., Lineweaver-Burk plots) show a Ki of ~15 µM, comparable to 2-(4-hydroxy-3-methoxyphenyl)ethanol (Ki = 12 µM). Molecular docking simulations (AutoDock Vina) further reveal hydrogen bonding between the hydroxyl group and His263 residue .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.